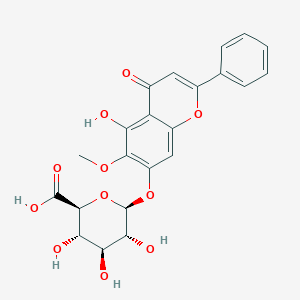

Oroxylin A glucoronide

Übersicht

Beschreibung

Oroxyloside, auch bekannt als Oroxylin-A 7-O-glucuronid, ist eine Flavonoidverbindung, die aus den Wurzeln der Scutellariae-Pflanze gewonnen wird. Es ist ein Metabolit von Oroxylin A, einem bekannten Bestandteil der Wurzel von Scutellaria baicalensis. Oroxyloside wurde wegen seiner verschiedenen biologischen Aktivitäten untersucht, darunter entzündungshemmende, antioxidative und krebshemmende Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Oroxyloside kann durch Glucuronidierung von Oroxylin A synthetisiert werden. Der Prozess beinhaltet die Verwendung von Glucuronsäure und spezifischen Enzymen, die die Anlagerung des Glucuronsäure-Restes an das Oroxylin-A-Molekül ermöglichen. Die Reaktionsbedingungen umfassen typischerweise ein kontrolliertes pH-Milieu und eine Temperatur, um die Effizienz der enzymatischen Reaktion sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Oroxyloside beinhaltet die Extraktion von Oroxylin A aus den Wurzeln von Scutellaria baicalensis, gefolgt von seiner Glucuronidierung. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Reinigung und Konzentrationsschritte, um eine hohe Ausbeute an Oroxylin A zu erhalten. Der Glucuronidierungsprozess wird dann unter Verwendung von Bioreaktoren durchgeführt, die die notwendigen Bedingungen für die enzymatische Reaktion bieten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Oroxyloside unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oroxyloside kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen der Verbindung zu ergeben.

Substitution: Oroxyloside kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Oroxyloside hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Flavonoidchemie und ihre Reaktionen zu untersuchen.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Studiert für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten, darunter Krebs, Entzündungen und neurodegenerative Erkrankungen.

Industrie: Wird aufgrund seiner antioxidativen Eigenschaften bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

Oroxyloside übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus. Es wurde gezeigt, dass es:

Die Autophosphorylierung von VEGFR2/Flk-1 hemmt: Dies führt zur Unterdrückung der Angiogenese.

Die Expression von R-Ras und VE-Cadherin heraufreguliert: Verbessert die Zellhaftung und -stabilität.

Die Akt/MAPK/NF-κB-Signalwege blockiert: Reduziert Entzündungen und fördert die Apoptose in Krebszellen

Analyse Chemischer Reaktionen

Types of Reactions

Oroxyloside undergoes various chemical reactions, including:

Oxidation: Oroxyloside can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: Oroxyloside can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Oroxylin A glucuronide exhibits significant anti-cancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. Notably, studies have demonstrated that Oroxylin A glucuronide can induce apoptosis and suppress tumor growth in xenograft models. For instance, a study highlighted that this compound downregulates key signaling pathways such as NF-κB and promotes pro-apoptotic factors in cancer cells .

Anti-Inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. It modulates several signaling pathways associated with inflammation, which positions it as a potential therapeutic agent for chronic inflammatory diseases .

Neuroprotective Effects

Oroxylin A glucuronide has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. It enhances the expression of neuroprotective proteins and reduces apoptosis in neuronal cells, suggesting its potential utility in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of Oroxylin A glucuronide is crucial for evaluating its therapeutic efficacy. Studies have employed advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify this compound in biological samples. The pharmacokinetic profiles indicate that Oroxylin A glucuronide is rapidly absorbed and metabolized, with specific concentration ranges established in plasma following administration .

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 5.0 - 500.0 ng/mL |

| Elimination Half-Life | Not specified |

Extraction and Isolation

Oroxylin A glucuronide can be isolated from plant sources using solvent extraction methods. Recent patents describe processes involving methanol and ethyl acetate to extract bioactive components effectively .

Analytical Techniques

The use of UHPLC-MS/MS has been pivotal in analyzing the pharmacokinetic properties of Oroxylin A glucuronide. This method allows for rapid and accurate quantification of the compound in biological fluids, facilitating studies on its metabolism and distribution .

Study 1: Anticancer Potential

A preclinical study investigated the effects of Oroxylin A glucuronide on human breast cancer cells. The results indicated a significant reduction in cell viability and tumor mass in treated groups compared to controls, supporting its role as an anticancer agent .

Study 2: Neuroprotection

In a model of oxidative stress, Oroxylin A glucuronide was shown to protect neuronal cells by enhancing antioxidant defenses and reducing markers of apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Wirkmechanismus

Oroxyloside exerts its effects through various molecular targets and pathways. It has been shown to:

Inhibit the autophosphorylation of VEGFR2/Flk-1: This leads to the suppression of angiogenesis.

Upregulate R-Ras and VE-cadherin expression: Enhances cell adhesion and stability.

Block Akt/MAPK/NF-κB signaling pathways: Reduces inflammation and promotes apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Baicalin: Ein weiteres Flavonoid aus Scutellaria baicalensis mit ähnlichen entzündungshemmenden und antioxidativen Eigenschaften.

Wogonin: Ein Flavonoid mit krebshemmenden und neuroprotektiven Wirkungen.

Chrysin: Bekannt für seine entzündungshemmenden und krebshemmenden Wirkungen

Einzigartigkeit von Oroxyloside

Oroxyloside ist einzigartig aufgrund seiner spezifischen Glucuronidierung, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Flavonoiden erhöht. Diese Modifikation ermöglicht es ihm, stärkere biologische Wirkungen auszuüben und macht es zu einer wertvollen Verbindung für therapeutische Anwendungen .

Biologische Aktivität

Oroxylin A glucuronide, also known as oroxylin A 7-O-β-D-glucuronide, is a flavonoid derived from the root of Scutellaria baicalensis Georgi. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the pharmacological profile of oroxylin A glucuronide, supported by research findings, case studies, and data tables.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of oroxylin A glucuronide. It is primarily metabolized in vivo, with significant systemic exposure observed after administration. For instance, a study showed that oroxylin A glucuronide was the most abundant among various flavonoid glucuronides when administered orally to rats. The systemic exposure (AUC) of oroxylin A glucuronide was found to be 10-130 times greater than its respective aglycone, indicating its effective absorption and metabolism in the body .

| Compound | Cmax (ng/mL) | AUC0-48h (ng·h/mL) |

|---|---|---|

| Oroxylin A | 5.79 | 25.36 |

| Oroxylin A Glucuronide | Highest | Highest |

| Wogonin | 24.40 | 124.00 |

| Baicalein | 25.36 | 324.80 |

Antitumor Effects

Oroxylin A glucuronide exhibits significant anti-cancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including breast cancer cells. In xenograft models, treatment with oroxylin A reduced tumor mass and volume significantly . The mechanism involves modulation of several signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression.

Anti-inflammatory Properties

The compound has been shown to possess potent anti-inflammatory effects. In vitro studies demonstrated that oroxylin A glucuronide reduces the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in activated macrophages . Furthermore, it inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key players in inflammatory processes.

Antioxidant Activity

Oroxylin A glucuronide exhibits strong antioxidant properties, protecting cells from oxidative stress. Studies have shown that it can prevent lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell types under oxidative stress conditions . This antioxidant activity is linked to its ability to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD).

Case Studies

- Breast Cancer Model : In a study involving human breast cancer xenografts, oroxylin A glucuronide significantly inhibited tumor growth by downregulating NF-κB pathway activity and reducing oxidative stress markers.

- Liver Fibrosis : In a murine model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with oroxylin A glucuronide resulted in decreased levels of liver injury markers (AST, ALT) and reduced collagen deposition, indicating its hepatoprotective effects .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.